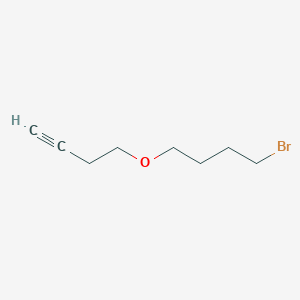
1-Bromo-4-but-3-ynoxy-butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-but-3-ynoxy-butane is an organic compound with the molecular formula C8H13BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a but-3-ynoxy group
准备方法
The synthesis of 1-Bromo-4-but-3-ynoxy-butane typically involves the reaction of 4-butyn-1-ol with a brominating agent. One common method is the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of 4-butyn-1-ol is replaced by a bromine atom, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
1-Bromo-4-but-3-ynoxy-butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary alkyl halide, it is prone to nucleophilic substitution reactions (SN2). Common reagents include sodium azide (NaN3) and potassium cyanide (KCN), leading to the formation of azides and nitriles, respectively.
Elimination Reactions: Under basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination to form alkenes.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with terminal alkynes in the presence of a palladium catalyst to form conjugated enynes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 1-azido-4-but-3-ynoxy-butane, while elimination with potassium tert-butoxide produces 4-but-3-ynoxy-1-butene.
科学研究应用
1-Bromo-4-but-3-ynoxy-butane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
作用机制
The mechanism of action of 1-Bromo-4-but-3-ynoxy-butane in chemical reactions involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound loses a proton and a bromine atom, resulting in the formation of a double bond.
相似化合物的比较
1-Bromo-4-but-3-ynoxy-butane can be compared with other brominated ethers and alkyl halides, such as:
1-Bromo-3-butene: Similar in structure but lacks the but-3-ynoxy group, making it less versatile in certain reactions.
4-Bromo-1-butene: Another brominated ether with different reactivity due to the position of the bromine atom.
1-Bromo-2-butene: A positional isomer with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its combination of a bromine atom and a but-3-ynoxy group, which provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C8H13BrO |
|---|---|
分子量 |
205.09 g/mol |
IUPAC 名称 |
1-bromo-4-but-3-ynoxybutane |
InChI |
InChI=1S/C8H13BrO/c1-2-3-7-10-8-5-4-6-9/h1H,3-8H2 |
InChI 键 |
UJEALFPAVRDGDU-UHFFFAOYSA-N |
规范 SMILES |
C#CCCOCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)
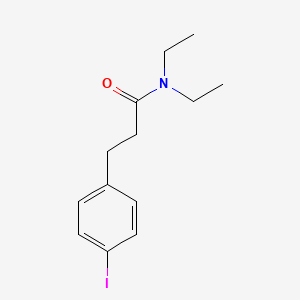
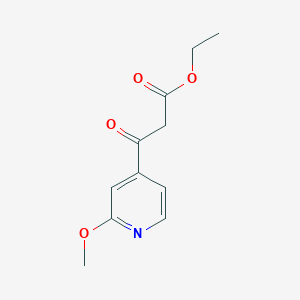

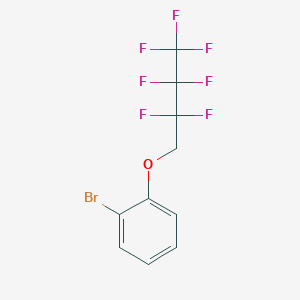
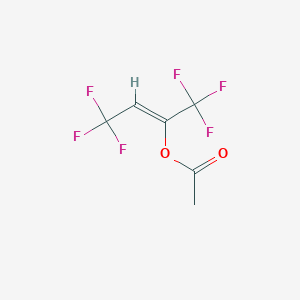
![[6-(4-Aminophenoxy)-3,4,5-trihydroxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B12080216.png)
![4-Bromo-1-cyclopropyl-6-fluoro-1H-benzo[d][1,2,3]triazole](/img/structure/B12080233.png)
![Trisodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(1-hydroxy-1-phosphonatoethyl)phosphinate](/img/structure/B12080236.png)

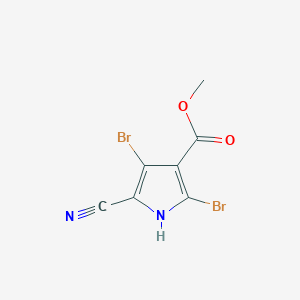


![Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, (3aS-cis)-](/img/structure/B12080309.png)
